molecular formula C24H20N4OS B4230980 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B4230980
M. Wt: 412.5 g/mol
InChI Key: YRCJYGLRFOHPLJ-UHFFFAOYSA-N
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Description

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound with the molecular formula C24H20N4OS It is characterized by the presence of a triazine ring substituted with diphenyl groups and a thioether linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with N-(2-methylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to the modulation of enzyme activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide stands out due to its specific substitution pattern and the presence of both a thioether and an acetamide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-17-10-8-9-15-20(17)25-21(29)16-30-24-26-22(18-11-4-2-5-12-18)23(27-28-24)19-13-6-3-7-14-19/h2-15H,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCJYGLRFOHPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

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